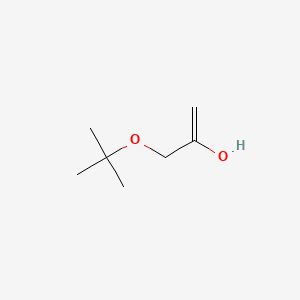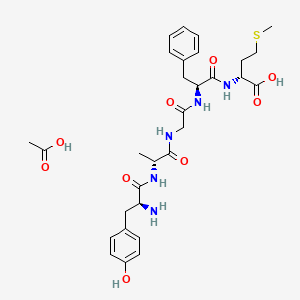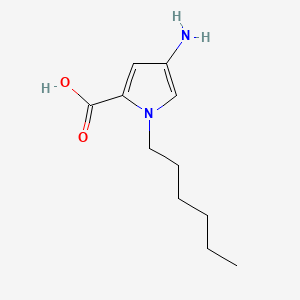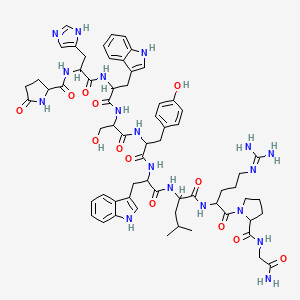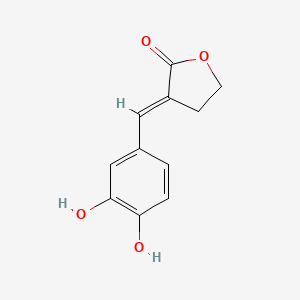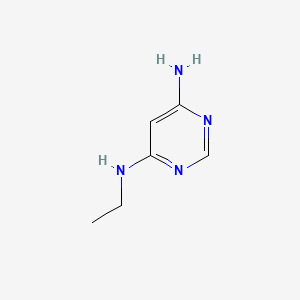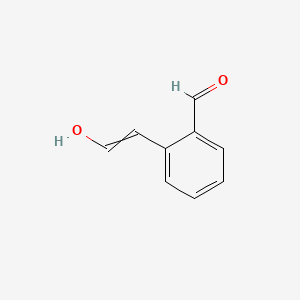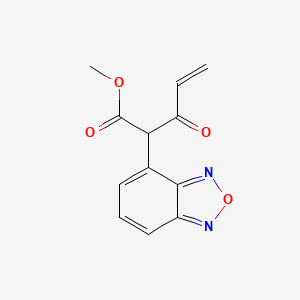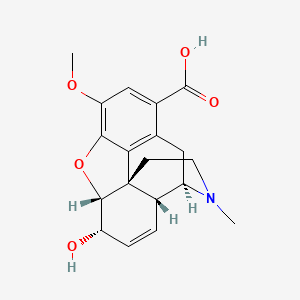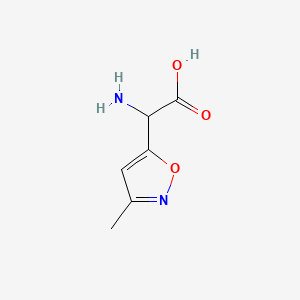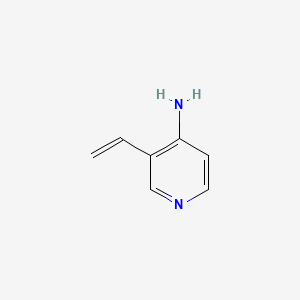
3-Vinylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Vinylpyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a vinyl group attached to the third carbon and an amino group attached to the fourth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylpyridin-4-amine typically involves the reaction of 4-aminopyridine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the vinyl group on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Vinylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various alkyl or acyl derivatives of this compound.
Scientific Research Applications
3-Vinylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Vinylpyridin-4-amine involves its interaction with various molecular targets. The vinyl group can participate in conjugation with other functional groups, enhancing the compound’s reactivity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Aminopyridine: Similar in structure but lacks the vinyl group.
2-Chloro-3-iodopyridin-4-amine: Contains halogen atoms instead of a vinyl group.
Pyridinium Salts: Structurally diverse but often used in similar applications.
Uniqueness: 3-Vinylpyridin-4-amine is unique due to the presence of both a vinyl group and an amino group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
102000-58-8 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.155 |
IUPAC Name |
3-ethenylpyridin-4-amine |
InChI |
InChI=1S/C7H8N2/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2,(H2,8,9) |
InChI Key |
KZGHKYQCTNQRAV-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=CN=C1)N |
Synonyms |
Pyridine, 4-amino-3-vinyl- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



